1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that features a combination of an imidazole ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the following steps:
Imidazole Derivative Synthesis: The starting material, 2-methyl-1H-imidazole, is synthesized through known methods involving the reaction of glyoxal with ammonia and formaldehyde.
Alkylation: The imidazole ring is then alkylated using 2-bromoethanol to introduce the ethyl group, forming 2-(2-methyl-1H-imidazol-1-yl)ethanol.
Urea Formation: The urea moiety is introduced by reacting the imidazole derivative with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where functional groups within the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and cellular functions. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Imidazole Derivatives: Other compounds containing imidazole rings, such as 1-methyl-1H-imidazole and 2-methyl-1H-imidazole.
Urea Derivatives: Compounds with urea functionalities, such as phenylurea and cyclohexylurea.
This comprehensive overview highlights the significance of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(2-methylimidazol-1-yl)ethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-10-13-4-6-16(10)7-5-14-12(17)15-11-2-8-18-9-3-11/h4,6,11H,2-3,5,7-9H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUHJGKWGTYOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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